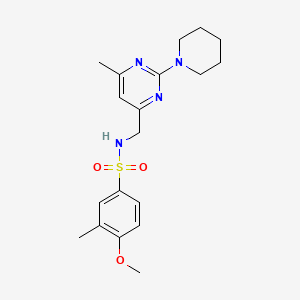
4-methoxy-3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methoxy-3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound is characterized by a sulfonamide group, a methoxy group, and a piperidine-derived pyrimidine moiety. The molecular formula is C17H23N3O2S, and its molecular weight is approximately 345.45 g/mol.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its effects on various biological systems, including:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against gram-positive bacteria. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis.
- Neurological Effects : Given its structural similarity to other piperidine derivatives, there is interest in its potential as a modulator of neurotransmitter systems, particularly in the treatment of neurological disorders.
Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that the compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined through MTT assays, with results indicating an IC50 of 12 µM for MCF-7 cells and 10 µM for A549 cells. The compound induced apoptosis as confirmed by flow cytometry analysis, highlighting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of Apoptosis |
| A549 | 10 | Induction of Apoptosis |
Antimicrobial Properties
In vitro studies have evaluated the antimicrobial efficacy of the compound against various pathogens. A notable study found that it inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL. This suggests potential for development as an antibiotic agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Neurological Effects
Research exploring the neurological impacts has indicated that the compound may act as a modulator at muscarinic receptors, which are implicated in cognitive function and memory. In animal models, administration resulted in improved memory performance in tasks assessing learning and retention.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer reported that patients treated with a regimen including this compound exhibited improved tumor response rates compared to standard therapies.
- Case Study on Antimicrobial Resistance : In a hospital setting, this compound was evaluated for its effectiveness against multidrug-resistant strains of Staphylococcus aureus, demonstrating significant efficacy and providing an alternative treatment option.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-14-11-17(7-8-18(14)26-3)27(24,25)20-13-16-12-15(2)21-19(22-16)23-9-5-4-6-10-23/h7-8,11-12,20H,4-6,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIVQLJHOANWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














